molecular formula C14H12FNO3 B13196031 Methyl 2-[4-(2-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate

Methyl 2-[4-(2-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate

Cat. No.: B13196031
M. Wt: 261.25 g/mol
InChI Key: NCOCMQUSHOLZII-UHFFFAOYSA-N
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Description

Methyl 2-[4-(2-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a fluorophenyl group attached to a dihydropyridinone ring, which is further connected to a methyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(2-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzaldehyde and ethyl acetoacetate.

    Condensation Reaction: The first step involves a condensation reaction between 2-fluorobenzaldehyde and ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the dihydropyridinone ring structure.

    Esterification: The final step involves the esterification of the dihydropyridinone intermediate with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(2-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction can produce an alcohol derivative.

Scientific Research Applications

Methyl 2-[4-(2-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials with specific electronic and optical properties.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(2-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-fluorophenyl)acetate: A structurally related compound with similar functional groups.

    4-Fluoromethylphenidate: Another fluorophenyl derivative with distinct pharmacological properties.

Uniqueness

Methyl 2-[4-(2-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is unique due to its combination of a fluorophenyl group and a dihydropyridinone ring, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C14H12FNO3

Molecular Weight

261.25 g/mol

IUPAC Name

methyl 2-[4-(2-fluorophenyl)-2-oxopyridin-1-yl]acetate

InChI

InChI=1S/C14H12FNO3/c1-19-14(18)9-16-7-6-10(8-13(16)17)11-4-2-3-5-12(11)15/h2-8H,9H2,1H3

InChI Key

NCOCMQUSHOLZII-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=CC(=CC1=O)C2=CC=CC=C2F

Origin of Product

United States

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